molecular formula C7H5BrN2S B093375 2-Amino-6-bromobenzothiazole CAS No. 15864-32-1

2-Amino-6-bromobenzothiazole

Cat. No.: B093375
CAS No.: 15864-32-1
M. Wt: 229.1 g/mol
InChI Key: VZEBSJIOUMDNLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound typically involves the above-mentioned synthetic routes, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-Amino-6-bromobenzothiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it suitable for certain substitution and coupling reactions that other similar compounds may not undergo as efficiently.

Properties

IUPAC Name

6-bromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEBSJIOUMDNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065960
Record name 2-Benzothiazolamine, 6-bromo-
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Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15864-32-1
Record name 2-Amino-6-bromobenzothiazole
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Record name 2-Benzothiazolamine, 6-bromo-
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Record name 2-Amino-6-bromobenzothiazole
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Record name 2-Benzothiazolamine, 6-bromo-
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Record name 2-Benzothiazolamine, 6-bromo-
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Record name 2-Amino-6-bromobenzothiazole
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Record name 6-bromo-1,3-benzothiazol-2-amine
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Synthesis routes and methods

Procedure details

A solution of N-(4-bromophenyl)thiourea (16.18 g) and magnesium oxide (1.41 g) in chlorobenzene (100 mL) was heated to 50° C., and a solution of sulfuryl chloride (8.43 mL) in chlorobenzene (9 mL) was added dropwise to the solution over 1 hour or longer, followed by stirring at 50° C. overnight. The reaction mixture was returned to room temperature, and water (20 mL) was added thereto. The pH of the mixture was adjusted to about 8 by use of concentrated aqueous ammonia, and the precipitates were recovered through filtration. The obtained solid was recrystallized from 90% ethanol, to thereby yield the title compound (7.95 g).
Quantity
16.18 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.43 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-amino-6-bromobenzothiazole in materials science?

A1: this compound serves as a key building block in the synthesis of azo disperse dyes. These dyes, characterized by the presence of an azo group (-N=N-) conjugated to aromatic systems, are widely used in the textile industry for coloring polyester fibers. [] The synthesized dyes exhibit desirable properties like good lightfastness and resistance to washing, perspiration, rubbing, and sublimation, making them suitable for various textile applications. []

Q2: How does the structure of this compound contribute to its effectiveness as a corrosion inhibitor for copper?

A2: Research indicates that this compound effectively inhibits copper corrosion in sulfuric acid solutions. [] Its molecular structure, containing nitrogen and sulfur heteroatoms within the benzothiazole ring, facilitates adsorption onto the copper surface. This adsorption forms a protective film that hinders the interaction between the corrosive solution and the copper, thereby mitigating corrosion. []

Q3: What analytical techniques are employed to characterize and quantify this compound?

A3: Several analytical techniques are used to characterize this compound. These include:

  • Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [] ¹H-NMR spectroscopy provides detailed information about the hydrogen atoms and their environment within the molecule. []
  • Chromatography: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is used for quantitative analysis, especially in biological samples. This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies. []
  • Elemental Analysis: This technique helps determine the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur within the molecule, confirming its purity and composition. []

Q4: Can you elaborate on the application of this compound in the development of analytical reagents?

A4: this compound acts as a precursor for synthesizing chromogenic reagents used in spectrophotometric determination of metal ions. [, ] For instance, the compound 4-(6-bromo-2-benzothiazolylazo) pyrogallol, derived from this compound, acts as a chromogenic reagent for copper (II) and palladium (II) ions. [] This reagent forms colored complexes with the metal ions, allowing their quantification using spectrophotometry.

Q5: What computational chemistry methods are employed to study this compound?

A5: Computational methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations are valuable tools to understand the interaction of this compound with metal surfaces at the molecular level. [] These methods provide insights into the adsorption mechanism, energy barriers, and the nature of the protective film formed by the inhibitor, aiding in the development of more effective corrosion inhibitors.

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